N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide
Description
N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide is an organic compound characterized by its unique cyclobutane rings and functional groups
Properties
IUPAC Name |
N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(12(16-2)4-3-5-12)13-11(15)9-6-10(14)7-9/h8-9H,3-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENCTTSXOGVHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)OC)NC(=O)C2CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide typically involves the following steps:
Formation of the Methoxycyclobutyl Intermediate: The initial step involves the preparation of 1-methoxycyclobutane. This can be achieved through the methoxylation of cyclobutene using methanol in the presence of an acid catalyst.
Alkylation: The methoxycyclobutyl intermediate is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, under basic conditions to form 1-(1-methoxycyclobutyl)ethyl.
Cyclobutanone Formation: The next step involves the oxidation of the alkylated product to form the corresponding cyclobutanone. This can be achieved using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Amidation: Finally, the cyclobutanone is reacted with an amine, such as ammonia or a primary amine, to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of additional carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and KMnO₄.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce diols or diamines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclobutane chemistry and the effects of functional groups on ring stability.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. Its structural features might interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic applications. The presence of the cyclobutane ring and functional groups might confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-methoxycyclobutyl)ethyl]-3-oxocyclobutane-1-carboxamide: Unique due to its dual cyclobutane rings and functional groups.
Cyclobutanone Derivatives: Compounds with similar cyclobutane structures but different functional groups.
Methoxycyclobutane Compounds: Molecules with methoxy groups attached to cyclobutane rings.
Uniqueness
This compound stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
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